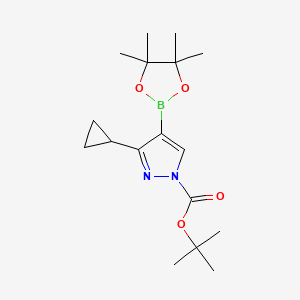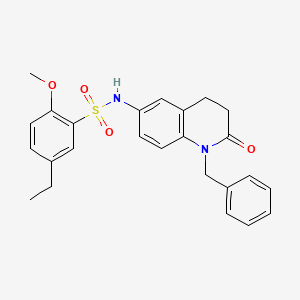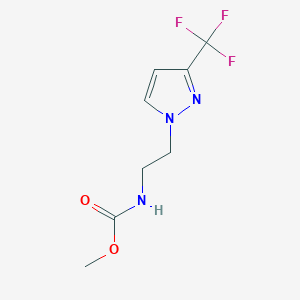
1-(叔丁氧羰基)-3-环丙基-1H-吡唑-4-硼酸频哪醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring, a cyclopropyl group, and a boronic ester group. It is widely used in organic synthesis and various scientific research applications due to its unique chemical properties.
科学研究应用
Tert-Butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate: has a wide range of applications in scientific research, including:
Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound is utilized in the study of biological systems, such as enzyme inhibition and receptor binding assays.
Medicine: : It serves as a precursor for the synthesis of pharmaceuticals and drug candidates.
Industry: : The compound is employed in the development of new materials and chemical processes.
作用机制
Target of Action
The compound, also known as “TERT-BUTYL 3-CYCLOPROPYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRAZOLE-1-CARBOXYLATE”, is primarily used as a reagent in the synthesis of several inhibitors . These inhibitors target various enzymes and proteins, such as Bruton’s tyrosine kinase (BTK) , which plays a crucial role in B-cell maturation and can be a target in drug design.
Mode of Action
The compound is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation step of the reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways involved in the synthesis of biologically active compounds . The product of this reaction can affect downstream pathways, leading to the inhibition of targeted enzymes or proteins .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active compounds, such as inhibitors for BTK , which can have therapeutic effects in certain diseases.
Action Environment
The efficacy and stability of the compound, as well as the reactions it participates in, can be influenced by various environmental factors. These include the pH, temperature, and solvent used in the reaction. For example, the Suzuki-Miyaura cross-coupling reaction typically requires a base and a palladium catalyst .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole core. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: : The pyrazole ring is formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.
Introduction of the Cyclopropyl Group: : The cyclopropyl group is introduced via a cyclopropanation reaction, often using a Simmons-Smith reagent.
Boronic Ester Formation: : The boronic ester group is introduced through a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, under appropriate reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions:
Tert-Butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: : Reduction reactions can be performed to reduce the boronic ester group or other functional groups present in the molecule.
Substitution: : Substitution reactions, such as Suzuki-Miyaura cross-coupling, are commonly used to introduce different substituents onto the pyrazole ring.
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Palladium catalysts, such as palladium on carbon (Pd/C) and palladium(II) acetate, are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted pyrazole derivatives, which can be further utilized in different chemical processes.
相似化合物的比较
Tert-Butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate: is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
These compounds share the boronic ester group and the pyrazole ring but differ in the presence of additional substituents or variations in the core structure.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
tert-butyl 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-10-12(13(19-20)11-8-9-11)18-23-16(4,5)17(6,7)24-18/h10-11H,8-9H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYMAVKOQYYUCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3CC3)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B2395056.png)
![1-allyl-4-(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2395057.png)
![2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2395058.png)

![3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B2395063.png)


![3-Chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}phenoxy)pyridine](/img/structure/B2395067.png)
![N-[(3,4-Difluorophenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2395069.png)


![2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(5-hydroxy-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]oxane-3,4,5-triol](/img/structure/B2395074.png)

